
2,2'-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of two benzothiazole units connected by a propene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) typically involves the reaction of 2-mercaptobenzothiazole with an appropriate propene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole)
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzoxazole)
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzimidazole)
Comparison:
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) is unique due to the presence of sulfur atoms in the thiazole rings, which can impart distinct chemical and biological properties.
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzoxazole) contains oxygen atoms instead of sulfur, which can affect its reactivity and interactions.
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzimidazole) has nitrogen atoms in the imidazole rings, leading to different electronic and steric effects.
This detailed article provides an overview of 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
98192-22-4 |
|---|---|
Fórmula molecular |
C17H12N2S2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[3-(1,3-benzothiazol-2-yl)prop-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S2/c1-3-8-14-12(6-1)18-16(20-14)10-5-11-17-19-13-7-2-4-9-15(13)21-17/h1-10H,11H2 |
Clave InChI |
YZYDMTPLXMXLSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CC=CC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


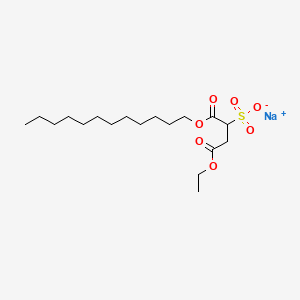
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)

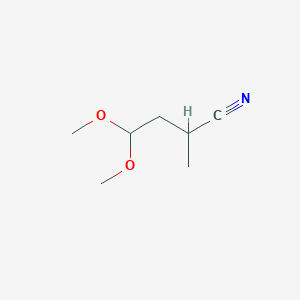
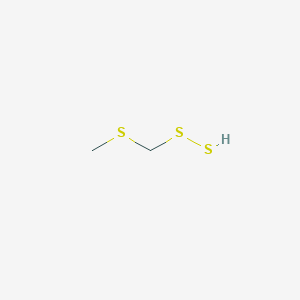

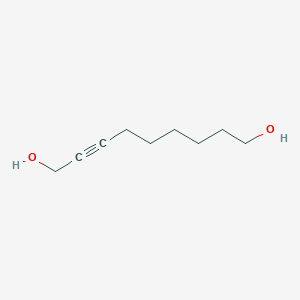
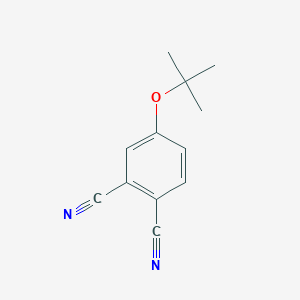
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


